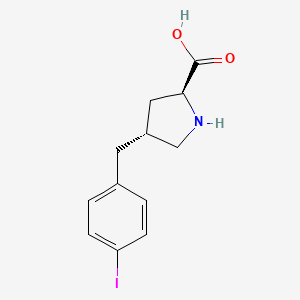

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049744-44-6) is a heterocyclic organic compound with the molecular formula C₁₂H₁₄NO₂I·HCl and a molecular weight of 367.61 g/mol . It is commonly encountered as its hydrochloride salt, enhancing its stability for synthetic applications. The compound features a pyrrolidine backbone with a stereospecific (2S,4R) configuration and a 4-iodobenzyl substituent. This structure is pivotal in medicinal chemistry, particularly in the design of peptidomimetics and glutamate receptor modulators . Its iodine atom confers unique electronic and steric properties, making it valuable in radiopharmaceuticals and crystallography studies .

Properties

IUPAC Name |

(2S,4R)-4-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPUITLSTMSGDE-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-iodobenzyl bromide.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Introduction of the 4-Iodobenzyl Group: The 4-iodobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the 4-iodobenzyl bromide, resulting in the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The 4-iodobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Observations :

- Iodine vs. Bromine : The iodine atom in the target compound provides greater steric bulk and polarizability, advantageous in radiopharmaceuticals but may reduce solubility compared to bromine .

- Fluorine’s Role : The 4-fluorobenzyl derivative exhibits lower molecular weight and higher electronegativity, improving pharmacokinetic profiles .

Non-Halogenated Analogues

Key Observations :

- tert-Butyl Group : The bulky tert-butyl substituent improves binding to hydrophobic pockets but complicates synthetic purification .

- Propargyl Substituent : The alkyne-functionalized derivative is versatile in bioconjugation, though its lower molecular weight reduces steric bulk compared to iodinated analogues .

Functional Group Variations

Biological Activity

Overview

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by a pyrrolidine ring with a carboxylic acid functional group and an iodobenzyl substituent. Its unique stereochemistry and structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H14INO2, with a molecular weight of approximately 367.61 g/mol. The presence of the iodobenzyl group enhances its lipophilicity, which may facilitate interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's structural features may contribute to its effectiveness against multidrug-resistant pathogens, potentially offering a new avenue for antibiotic development.

| Pathogen Tested | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Significant |

| Staphylococcus aureus | Notable |

These findings suggest that the compound could be utilized in developing new treatments for infections caused by resistant bacterial strains .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound. It may interact with neurotransmitter systems or inhibit neurotoxic pathways, suggesting applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The specific mechanisms remain to be fully elucidated but are under investigation through various in vitro and in vivo models .

Anticancer Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties. Although specific data on this compound is limited, related compounds have demonstrated structure-dependent anticancer activity against various cancer cell lines, including lung adenocarcinoma models like A549 cells.

In one study, compounds structurally similar to this compound exhibited significant cytotoxicity at concentrations around 100 µM, indicating potential as chemotherapeutic agents .

The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor of HIV-1 integrase, an enzyme critical for viral replication . Understanding these interactions can guide further research into its therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinically significant pathogens. Results indicated promising activity against resistant strains, warranting further exploration into its use as an antimicrobial agent .

- Neuroprotective Mechanisms : Research focusing on neuroprotective properties revealed that the compound could modulate oxidative stress pathways in neuronal cells, providing insight into its potential use in neurodegenerative disease therapies .

- Anticancer Potential : In vitro assays demonstrated that similar pyrrolidine derivatives reduced viability in cancer cell lines significantly compared to controls. This suggests that this compound may also exhibit anticancer properties worth investigating further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.